molecular formula C8H9N3O B3005596 5-Amino-3,4-dihydroquinazolin-2(1H)-one CAS No. 1042973-64-7

5-Amino-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B3005596
CAS No.: 1042973-64-7
M. Wt: 163.18
InChI Key: XYQLWDBQJGIQGJ-UHFFFAOYSA-N
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Description

5-Amino-3,4-dihydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Functionalized Derivatives

A study by Ramana et al. (2016) discusses the synthesis of various functionalized 3,4-dihydroquinazolin-2(1H)-one derivatives through a one-pot, three-component reaction. This reaction uses o-formyl carbamate, primary amine, and nucleophiles in water under catalyst-free conditions, leading to a variety of derivatives with good to excellent yields. The synthesized compounds were evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, showing good antibacterial activity (Ramana et al., 2016).

Antiallergic Activity

Suzuki et al. (1977) synthesized 3-Amino-4-hydroxyquinolin-2(1H)-one compounds (aminocarbostyrils) via a reaction involving methyl isocyanoacetate and isatoic anhydrides. These compounds demonstrated antiallergic activity, highlighting another potential application of derivatives of 5-Amino-3,4-dihydroquinazolin-2(1H)-one (Suzuki et al., 1977).

Synthesis with Recyclable Catalysts

Niknam et al. (2011) developed a method for synthesizing 2,3-dihydroquinazolin-4(1H)-one derivatives using silica-bonded N-propylsulfamic acid as a recyclable catalyst. This method offers an environmentally friendly approach to synthesizing these derivatives (Niknam et al., 2011).

Depression Treatment Potential

Dukat et al. (2013) studied 2-Amino-6-chloro-3,4-dihydroquinazoline, which binds at 5-HT3 serotonin receptors, demonstrating antidepressant-like action in the mouse tail suspension test. This suggests potential application in the development of antidepressants (Dukat et al., 2013).

Efficient Synthesis Methods

Liu et al. (2021) describe an electrocatalytic protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-one using methanol as the C1 source. This method represents an efficient approach to synthesizing these compounds (Liu et al., 2021).

Metal Complex Synthesis

Gudasi et al. (2006) synthesized a 1,2-dihydroquinazolin-4(3H)-one ligand and its transition metal complexes. These complexes have potential applications in various fields like catalysis and material science (Gudasi et al., 2006).

Properties

IUPAC Name

5-amino-3,4-dihydro-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-6-2-1-3-7-5(6)4-10-8(12)11-7/h1-3H,4,9H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQLWDBQJGIQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2NC(=O)N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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